Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate
Description
Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate is a structurally complex heterocyclic compound featuring a tetracyclic core fused with a benzoate ester moiety. Its core structure includes an imino group, an oxygen atom (oxa), and a nitrogen atom (aza) within the tetracyclic framework. This compound is part of a broader class of nitrogen- and oxygen-containing heterocycles, which are often explored for their biological activity, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
methyl 4-[(4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-30-24(29)14-6-8-17(9-7-14)26-23(28)19-13-16-12-15-4-2-10-27-11-3-5-18(20(15)27)21(16)31-22(19)25/h6-9,12-13,25H,2-5,10-11H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVDDJICUDVNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H20N3O2
- Molecular Weight : 377.419 g/mol
- IUPAC Name : this compound
This compound primarily targets the H+/K+ ATPase enzyme , functioning as a potassium-competitive acid blocker (P-CAB). This mechanism inhibits gastric acid secretion by blocking proton pumps in the gastric lining.
Pharmacokinetics
The compound exhibits significant absorption in the gastrointestinal tract and is distributed throughout the body. Its pharmacokinetic profile indicates that food intake may affect absorption rates and overall efficacy due to changes in gastric pH and motility.
Anticancer Properties
Research has indicated that compounds similar to this compound demonstrate anticancer activity by inducing apoptosis in various cancer cell lines. For instance:
- Case Study : A study on related tetracyclic compounds showed that they inhibited tumor growth in melanoma models by triggering apoptotic pathways and modulating ceramide metabolism .
Gastroprotective Effects
The inhibition of gastric acid secretion suggests potential gastroprotective effects against ulcers and gastritis:
- Clinical Findings : Clinical trials have shown that similar P-CABs effectively reduce symptoms of gastroesophageal reflux disease (GERD) and promote healing of erosive esophagitis.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives and analogues, including:
Key Observations :
- Substitution at the carboxamide position (e.g., N-aryl vs. ester groups) significantly alters steric and electronic properties, impacting binding affinity in biological assays .
Physicochemical Properties
Notes:
- The higher LogP of the N-(3,4-dimethylphenyl) analogue suggests improved membrane permeability compared to the target compound .
- The carboxylic acid derivative’s lower LogP may limit bioavailability but enhance aqueous solubility .
Pharmacological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
